REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5](C)C)(C)C.[CH2:8]([Li])CCC.N1C=CC(C)=CC=1.C(OCC)(=O)CC.[CH2:27]([C:29]([CH2:31][C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)=[O:30])[CH3:28]>CCCCCC.CN(C)P(N(C)C)(N(C)C)=O.O.C(O)(=O)C.O1CCCC1>[CH2:27]([C:29]([C:31]([C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)=[CH:1][N:4]([CH3:5])[CH3:8])=[O:30])[CH3:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring of the mixture for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture containing 200 cc
|
Type
|
ADDITION
|
Details
|
Next was added over a 10 minute period 90 cc
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Then was added over a 15 minute period a solution of 48 cc
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes at about 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was replaced with a dry ice/acetone bath and to the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added over a 20 minute period
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
a mixture of 75 cc
|
Type
|
TEMPERATURE
|
Details
|
was warmed at about 35° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was next cooled in an ice/acetone bath and to it
|
Type
|
ADDITION
|
Details
|
was added 60 cc
|
Type
|
ADDITION
|
Details
|
The resulting pale yellow suspension was diluted with 200 cc
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with three 150 cc
|
Type
|
EXTRACTION
|
Details
|
portions of ethyl acetate and the ethyl acetate extract
|
Type
|
WASH
|
Details
|
was back washed with saline solution
|
Type
|
TEMPERATURE
|
Details
|
The extract was heated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
TEMPERATURE
|
Details
|
heated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
by heating the residue in vacuo at 50° C. for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to yield 100 g
|
Type
|
CUSTOM
|
Details
|
obtained from two additional runs
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a 256 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C(=O)C(=CN(C)C)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |